2H-1-Benzopyran-2-one, 5-hydroxy-
Overview
Description
5-Hydroxy-2H-chromen-2-one belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 5-Hydroxy-2H-chromen-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Biochemical Analysis
Biochemical Properties
5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .
Molecular Mechanism
The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension
Metabolic Pathways
5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .
Subcellular Localization
The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .
Properties
IUPAC Name |
5-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)OC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209759 | |
Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-67-0 | |
Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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